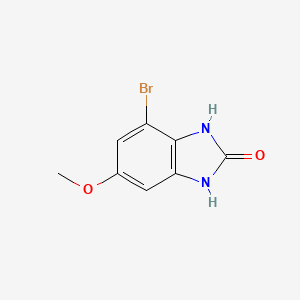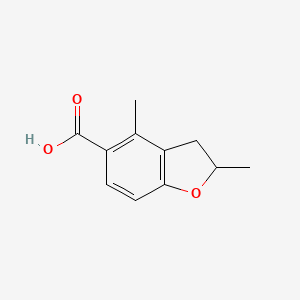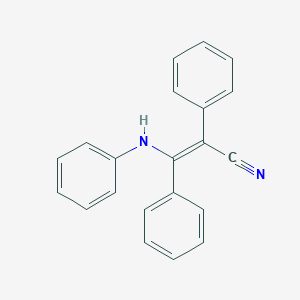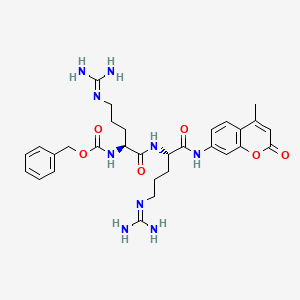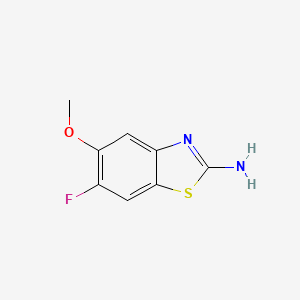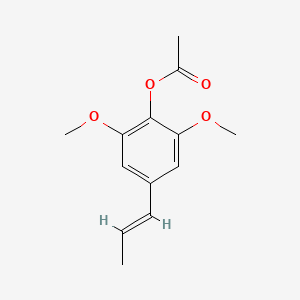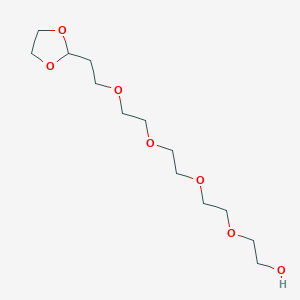
2-(Hydroxy-PEG4)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxy-PEG4)-1,3-dioxolane is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of a dioxolane ring attached to a PEG chain with a terminal hydroxyl group. This compound is known for its water solubility, biocompatibility, and versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy-PEG4)-1,3-dioxolane typically involves the reaction of a PEG derivative with a dioxolane precursor. One common method is the esterification of a PEG hydroxyl group with a dioxolane carboxylic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at low temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy-PEG4)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products
Oxidation: Formation of PEG ketones or aldehydes.
Reduction: Formation of PEG diols.
Substitution: Formation of PEG ethers or esters.
Scientific Research Applications
2-(Hydroxy-PEG4)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Hydroxy-PEG4)-1,3-dioxolane is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophilic interactions. The PEG chain increases the solubility and stability of the compound, while the dioxolane ring can participate in specific binding interactions with target molecules. This combination allows for the effective delivery and controlled release of drugs and other bioactive agents .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A widely used polymer with similar solubility and biocompatibility properties.
PEGylated compounds: Compounds modified with PEG chains to enhance their solubility and stability.
Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical and biological applications
Uniqueness
2-(Hydroxy-PEG4)-1,3-dioxolane is unique due to its combination of a PEG chain and a dioxolane ring, which provides both solubility and specific binding capabilities. This dual functionality makes it particularly useful in drug delivery and bioconjugation applications, where both solubility and targeted interactions are essential .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(1,3-dioxolan-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7/c14-2-4-16-6-8-18-10-9-17-7-5-15-3-1-13-19-11-12-20-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTMIGUFDXALCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
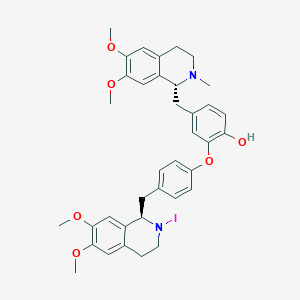
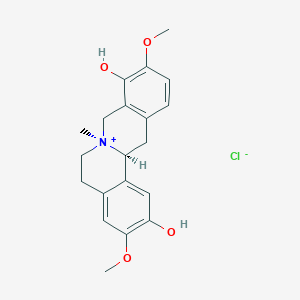
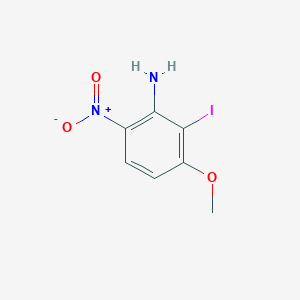
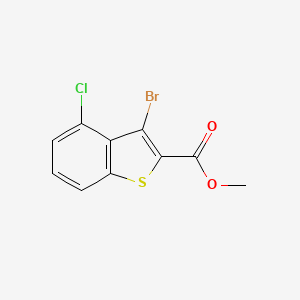
![2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8121598.png)



